molecular formula C27H27N3O3S2 B2877763 methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate CAS No. 670268-35-6

methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B2877763
CAS No.: 670268-35-6
M. Wt: 505.65
InChI Key: SVDROXSFMUXGRG-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate involves several steps. The synthetic route typically starts with the preparation of the core benzothiolo[2,3-d]pyrimidine structure, followed by the introduction of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and pyrimidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzothiolo[2,3-d]pyrimidine derivatives and pyrrole-containing molecules. Compared to these, Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities .

Properties

IUPAC Name

methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDROXSFMUXGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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